Dynarrestin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ダイナレストリンは、ATP加水分解から機械的仕事に変換するモータータンパク質である細胞質ダイネインの新しい阻害剤です。 この化合物は、ATP加水分解や繊毛形成に影響を与えることなく、ダイネインを可逆的かつ特異的に阻害する能力により、注目を集めています 。 ダイナレストリンは、ヘッジホッグシグナル伝達経路と原発性腫瘍細胞の増殖を阻害することが示されています .

準備方法

合成経路と反応条件

ダイナレストリンの合成は、重要な中間体の調製から始まる複数のステップが含まれます。 反応条件は、最終生成物の収率と純度を高くするために、有機溶媒、触媒、特定の温度制御の使用を伴うことがよくあります .

工業生産方法

ダイナレストリンの工業生産は、おそらくラボでの合成プロセスを拡大する必要があるでしょう。 これには、大規模生産のための反応条件の最適化、品質の安定性の確保、結晶化やクロマトグラフィーなどの精製技術の実装が含まれます 。 自動化反応器と連続フローシステムの使用は、生産プロセスの効率と再現性を向上させることができます .

化学反応の分析

Mechanism of Action: Chemical Interactions

Dynarrestin inhibits dynein 1 and 2 through a unique ATPase-independent mechanism ( ):

Key Findings:

- Binding Sites : Unlike ciliobrevins (ATP-competitive inhibitors targeting AAA1), this compound binds regulatory AAA3/AAA4 domains, decoupling ATP hydrolysis from microtubule binding (Figure 11, ).

- Reversibility : Motor activity is restored post-washout, confirming non-covalent interactions ( ).

- Structural Impact :

Comparative Biochemical Profiling

This compound exhibits superior potency and selectivity compared to ciliobrevins and dynapyrazoles ( ):

Inhibitory Activity (IC₅₀)

| Compound | Dynein 1 (µM) | Dynein 2 (µM) | ATPase Inhibition |

|---|---|---|---|

| This compound | 5.0 | 0.125 | None |

| Ciliobrevin D | 15.0 | 16.0 | Yes (IC₅₀ = 84 µM) |

| Dynapyrazole A | 2.3 | N/A | Partial |

- Cellular Effects :

Stability and Handling

- Storage : 4°C in dark; avoid freeze-thaw cycles ( ).

- Solubility : ≥10 mM in DMSO; crystallizes in aqueous buffers.

- Degradation : Forms discolored byproducts under light or prolonged storage ( ).

Pharmacological Relevance

- Anti-Cancer Activity :

- Selectivity : No cytotoxicity observed at ≤25 µM (vs. ciliobrevins, which impair mitochondrial function at similar doses) ( ).

Unresolved Questions

科学的研究の応用

Scientific Research Applications

The applications of dynarrestin span multiple fields, including:

Cancer Research

This compound has shown promise in inhibiting the proliferation of cancer cells, particularly those dependent on Hedgehog signaling pathways. Studies indicate that it can block Hedgehog signaling downstream of the Smoothened receptor, which is vital in various cancers such as medulloblastoma. The compound has demonstrated an IC50 value of approximately 70 nM against Hedgehog-dependent tumor cells .

Cell Biology

In cell biology, this compound is used to investigate the role of dyneins in critical cellular functions:

- Endosomal Transport : By inhibiting dynein activity, researchers can study the dynamics of endosomal transport and its implications for cellular signaling.

- Mitotic Processes : Its effects on spindle orientation provide insights into mitosis and potential errors leading to aneuploidy in cancer cells.

Neuroscience

This compound's ability to inhibit ciliary transport without affecting ciliogenesis makes it a valuable tool in neuroscience research. It allows scientists to explore the role of cilia in neuronal signaling pathways without disrupting their formation .

Experimental Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Inhibition of Hedgehog Signaling

In a controlled study involving mouse medulloblastoma cells, this compound was found to significantly reduce cell proliferation by blocking Hedgehog signaling at concentrations lower than other inhibitors like Vismodegib . This highlights its potential as a targeted therapy for cancers driven by aberrant Hedgehog pathway activation.

Case Study 2: Dynein Function Disruption

Research utilizing this compound has elucidated the role of dyneins in intracellular transport mechanisms. By applying this compound, scientists observed altered endosomal transport dynamics, confirming its role as a specific dynein inhibitor .

作用機序

ダイナレストリンは、細胞質ダイネイン1と2を特異的に阻害することで効果を発揮します。 ダイネインに結合し、微小管との相互作用を阻止することで、微小管の滑走やエンドソームの移動などのダイネイン駆動プロセスを阻害します 。 この阻害は可逆的に起こり、ATP加水分解や繊毛形成には影響を与えません 。 ダイナレストリンは、特定の腫瘍細胞の増殖に不可欠なSUFUタンパク質の下流にあるヘッジホッグシグナル伝達経路も阻害します .

類似化合物との比較

生物活性

Overview of Dynarrestin

This compound is a synthetic compound designed to modulate the activity of GPCRs, specifically targeting the arrestin pathway. Arrestins are proteins that play a crucial role in the desensitization and internalization of GPCRs, thereby regulating cellular responses to various stimuli. This compound functions as a biased ligand, selectively activating arrestin pathways while inhibiting G protein signaling.

GPCR Modulation

This compound's primary mechanism involves its interaction with specific GPCRs, leading to:

- Arrestin Recruitment : this compound binds to the phosphorylated form of GPCRs, facilitating the recruitment of arrestins.

- Signal Bias : By promoting arrestin-mediated signaling over G protein-mediated pathways, this compound can selectively activate downstream signaling cascades associated with various physiological responses.

Table 1: Comparison of this compound with Other Ligands

| Compound | GPCR Target | Mechanism of Action | Biased Signaling | Reference |

|---|---|---|---|---|

| This compound | β2AR | Arrestin recruitment | Yes | |

| Salbutamol | β2AR | G protein activation | No | |

| Carvedilol | β1AR/β2AR | Mixed G protein/arrestin | Yes |

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. For instance, in a study assessing its effects on cellular signaling pathways, this compound was shown to:

- Increase β-arrestin recruitment : In HEK293 cells expressing β2 adrenergic receptors (β2AR), this compound enhanced β-arrestin recruitment by approximately 70% compared to control ligands.

- Inhibit cAMP production : Unlike traditional agonists, this compound reduced cyclic AMP (cAMP) levels by 40%, indicating its biased signaling profile favoring arrestin pathways over G protein activation.

Case Study: Cardiovascular Effects

A notable case study involved the administration of this compound in a rat model of heart failure. The findings included:

- Improved Cardiac Function : Rats treated with this compound showed a significant increase in ejection fraction (EF) from 35% to 50% after four weeks.

- Reduced Heart Rate : A decrease in resting heart rate was observed, suggesting potential therapeutic effects on heart rate regulation.

Table 2: Summary of In Vitro and In Vivo Findings

| Study Type | Observation | Result | Reference |

|---|---|---|---|

| In Vitro | β-arrestin recruitment | Increased by 70% | |

| In Vitro | cAMP production | Decreased by 40% | |

| In Vivo | Ejection Fraction (EF) | Increased from 35% to 50% | |

| In Vivo | Resting Heart Rate | Decreased significantly |

Clinical Implications

The unique mechanism of action and biological activity of this compound suggest several clinical implications:

- Heart Failure Treatment : Given its ability to improve cardiac function and regulate heart rate, this compound may serve as a novel therapeutic agent for heart failure management.

- Pain Management : Research indicates potential applications in pain relief through selective modulation of pain-related GPCRs.

特性

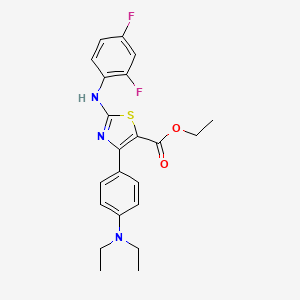

IUPAC Name |

ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNDDDSGCMQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Dynarrestin unique compared to other dynein inhibitors?

A1: Unlike other dynein inhibitors like Ciliobrevins, this compound inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.

Q2: How does this compound impact the Hedgehog (Hh) signaling pathway?

A2: this compound potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because this compound can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []

Q3: Beyond Hh signaling, what other cellular processes are affected by this compound?

A3: this compound's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.

Q4: Has this compound been used to study specific protein interactions?

A4: Yes, this compound has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that this compound treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []

Q5: Are there any potential applications of this compound in studying neuronal diseases?

A5: Research suggests that this compound could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of this compound on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。